molecular formula C7H16Br2Si B15174457 Bis(bromomethyl)(tert-butyl)methylsilane CAS No. 918904-48-0

Bis(bromomethyl)(tert-butyl)methylsilane

Cat. No.: B15174457
CAS No.: 918904-48-0
M. Wt: 288.09 g/mol
InChI Key: VSHNMHBKVUPYPT-UHFFFAOYSA-N
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Description

Bis(bromomethyl)(tert-butyl)methylsilane: is an organosilicon compound with the molecular formula C7H16Br2Si It is characterized by the presence of two bromomethyl groups, a tert-butyl group, and a methyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)(tert-butyl)methylsilane typically involves the bromomethylation of a suitable precursor. One common method is the reaction of tert-butyl(chloro)dimethylsilane with bromomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(bromomethyl)(tert-butyl)methylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding bis(methyl)(tert-butyl)methylsilane.

    Oxidation Reactions: Oxidation of the bromomethyl groups can lead to the formation of bis(formyl)(tert-butyl)methylsilane.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include bis(azidomethyl)(tert-butyl)methylsilane, bis(thiomethyl)(tert-butyl)methylsilane, and bis(alkoxymethyl)(tert-butyl)methylsilane.

    Reduction Reactions: The major product is bis(methyl)(tert-butyl)methylsilane.

    Oxidation Reactions: The major product is bis(formyl)(tert-butyl)methylsilane.

Scientific Research Applications

Chemistry: Bis(bromomethyl)(tert-butyl)methylsilane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various organosilicon compounds and is employed in the preparation of functionalized silanes and siloxanes.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It is also investigated for its potential use in drug delivery systems due to its ability to form stable covalent bonds with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. It is also employed in the manufacture of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(bromomethyl)(tert-butyl)methylsilane involves the reactivity of the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. The silicon atom in the compound provides stability and enhances the reactivity of the bromomethyl groups.

Molecular Targets and Pathways: In biological systems, this compound targets nucleophilic sites on biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids

Comparison with Similar Compounds

  • Bis(chloromethyl)(tert-butyl)methylsilane
  • Bis(iodomethyl)(tert-butyl)methylsilane
  • Bis(methyl)(tert-butyl)methylsilane

Uniqueness: Bis(bromomethyl)(tert-butyl)methylsilane is unique due to the presence of bromine atoms, which confer higher reactivity compared to chlorine or iodine analogs. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918904-48-0

Molecular Formula

C7H16Br2Si

Molecular Weight

288.09 g/mol

IUPAC Name

bis(bromomethyl)-tert-butyl-methylsilane

InChI

InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5-8)6-9/h5-6H2,1-4H3

InChI Key

VSHNMHBKVUPYPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(CBr)CBr

Origin of Product

United States

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